N-(2,4-Dichlorobenzylidene)-O-toluidine
Description
N-(2,4-Dichlorobenzylidene)-O-toluidine is a Schiff base formed by the condensation of 2,4-dichlorobenzaldehyde with O-toluidine (2-methylaniline). Its molecular formula is C₁₄H₁₀Cl₂N, with a molecular weight of 275.15 g/mol. The structure features a dichlorinated benzylidene group and a methyl-substituted aniline moiety, enabling π-π stacking and hydrogen bonding, which influence its crystallinity and biological activity .
This compound has been investigated for its antifungal properties against plant pathogens like Rhizoctonia solani and Sclerotium rolfsii, demonstrating moderate efficacy . Its structural flexibility allows for diverse applications in drug synthesis, agrochemicals, and materials science .
Properties
CAS No. |
63462-32-8 |
|---|---|
Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-4-2-3-5-14(10)17-9-11-6-7-12(15)8-13(11)16/h2-9H,1H3 |
InChI Key |
BDQJOTGBXVJXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Continuous Oxidation of 2,4-Dichlorotoluene
A tubular reactor system enables efficient oxidation using hydrogen peroxide (H₂O₂) and catalysts such as cobalt, molybdenum, and bromine complexes. Key parameters include:
Vilsmeier-Haack Reaction
An alternative one-step method employs diacetylmethane, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃):
-
Molar ratios : Diacetylmethane:DMF:POCl₃ = 1:2–17.3:2.1–10
-
Reaction temperature : 45–120°C
Condensation with o-Toluidine
The Schiff base formation involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Standard Ethanol Reflux Method
-
Dissolve 2,4-dichlorobenzaldehyde (1 mmol) in absolute ethanol (50 mL).
-
Add o-toluidine (1 mmol) and stir at 60°C for 1 hour.
-
Cool to room temperature and allow slow solvent evaporation.
-
Collect crystals via filtration.
Conditions :
Solvent-Free Mechanochemical Synthesis
For scalable production, grinding equimolar amounts of aldehyde and amine induces reaction via mechanical energy:
-
Time : 1.5 hours
-
Temperature : Ambient
-
Advantage : Eliminates solvent waste; suitable for industrial applications.
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, confirming stability for practical applications.
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Catalyst Recovery : Cobalt and bromine catalysts in oxidation processes require recycling to reduce costs.
-
Waste Management : Steam distillation minimizes tar formation during aldehyde synthesis.
-
Safety : o-Toluidine is carcinogenic; closed-system reactors and personal protective equipment (PPE) are mandatory .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorobenzylidene)-O-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting amine and aldehyde .
Scientific Research Applications
Chemistry: N-(2,4-Dichlorobenzylidene)-O-toluidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, Schiff bases like this compound are studied for their potential antimicrobial and antifungal properties. They have shown moderate activity against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Schiff bases are known for their ability to form stable complexes with metal ions, which can enhance their biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal ions. The resulting complexes can exhibit enhanced biological activity, including antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance antifungal activity, likely due to increased electrophilicity and membrane disruption .
- Bulky substituents (e.g., 3,4,5-trimethoxy) improve enzyme inhibition (e.g., antiproteinase activity) by optimizing steric interactions with active sites .
Table 2: Physical Properties of Selected Derivatives
Key Observations :
Computational and Crystallographic Insights
- Non-linear Optical (NLO) Properties: Derivatives like N-(3,5-dichlorobenzylidene)-4-nitroaniline show high hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) due to charge-transfer interactions, making them candidates for optoelectronics .
- Hydrogen Bonding : Crystal structures of N-(2,4-dichlorobenzylidene)aniline derivatives reveal C–H⋯Cl and N–H⋯O interactions, stabilizing supramolecular architectures .
- Docking Studies : Pyrazole-carbohydrazide derivatives exhibit strong binding to fungal proteinase active sites (binding energy: −9.2 kcal/mol), correlating with observed bioactivity .
Q & A
Q. What is the standard synthetic route for N-(2,4-Dichlorobenzylidene)-O-toluidine, and how can reaction conditions be optimized?
The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and O-toluidine (ortho-methylaniline). The reaction is typically conducted in ethanol or methanol under reflux, with catalytic HCl or acetic acid to facilitate imine bond formation .
- Optimization parameters :
- Solvent : Polar protic solvents (e.g., ethanol) enhance reaction rates.
- Temperature : Reflux conditions (~78°C for ethanol) improve yield.
- Catalyst : Acidic conditions (e.g., 0.1 M HCl) reduce side reactions.
- Yield improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) increases purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm the C=N imine proton. Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) validate the O-toluidine moiety .
- ¹³C NMR : Signals at ~160 ppm (C=N) and 18–20 ppm (CH₃) confirm the structure.
- Infrared (IR) Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3100 cm⁻¹ (aromatic C-H) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 280–290 (M⁺) align with the molecular formula C₁₄H₁₀Cl₂N .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered structures) be resolved for this compound?
- Software tools : Use SHELXL for small-molecule refinement and SHELXD for phase solution . For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze hydrogen bonding and π-π interactions .
- Disorder handling : Apply restraints to anisotropic displacement parameters (ADPs) and use the TWIN command in SHELXL for twinned crystals .
- Validation : Cross-check with PLATON to identify missed symmetry or voids .
Q. What computational methods predict the non-linear optical (NLO) properties and electronic spectra of this compound?
- Theoretical framework :
- Hartree-Fock (HF) method with a 6-311G(d,p) basis set calculates dipole moment (µ), polarizability (α), and hyperpolarizability (β) .
- Time-Dependent DFT (TD-DFT) predicts UV-Vis spectra (λmax) by analyzing HOMO-LUMO transitions .
- Key findings :
- The dichlorobenzylidene group enhances β due to charge-transfer interactions.
- Predicted λmax: ~300–350 nm (UV region), with transparency >400 nm, suggesting NLO applicability .
Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?
- In silico studies :
- Molecular docking (AutoDock/Vina) identifies binding sites in proteins (e.g., kinases) via electrophilic C=N and Cl groups .
- PASS software predicts bioactivity (e.g., antimicrobial, anticancer) based on structural analogs .
- Experimental validation :
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd).
- Kinetic assays monitor nucleophilic attack by thiol groups (e.g., glutathione) to assess redox-mediated toxicity .
Q. How can hydrogen-bonding patterns in its crystal lattice inform supramolecular design?
- Graph set analysis (Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) .
- Key interactions :
- N-H···O/Cl : Stabilizes layered packing (e.g., in analogs like C₁₆H₁₂Cl₂N₃⁺·Cl⁻·H₂O) .
- π-π stacking : Distance ~3.5–4.0 Å between aromatic rings enhances thermal stability .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | High yield (>80%) |
| Catalyst (HCl) | 0.1 M | Reduces side products |
| Reaction Time | 4–6 hours (reflux) | Completes imine formation |
Q. Table 2. Computational Predictions for NLO Properties
| Property | Calculated Value | Significance |
|---|---|---|
| Hyperpolarizability (β) | 1.5 × 10⁻³⁰ esu | Comparable to urea |
| HOMO-LUMO Gap | 4.2 eV | Indicates charge transfer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
